
1-(2,6-二氯苯基)-2-吲哚酮
概述
描述
Diclofenac amide is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Diclofenac amide is primarily known for its anti-inflammatory, analgesic, and antipyretic properties. It is often used as a prodrug to reduce the gastrointestinal side effects associated with diclofenac .
科学研究应用
Diclofenac amide has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its interactions with biological membranes and proteins.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of diclofenac, reducing gastrointestinal side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
安全和危害
The safety data sheet for a related compound, Diclofenac Related Compound A (25 mg) (N-(2,6-dichlorophenyl)indolin-2-one), suggests that it should be handled with care. It advises avoiding dust formation, breathing vapors, mist, or gas, and using only outdoors or in a well-ventilated area . In case of skin contact, it recommends washing off with soap and plenty of water .
作用机制
Diclofenac amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The amide form is hydrolyzed in vivo to release the active diclofenac, which then exerts its pharmacological effects .
Similar Compounds:
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a longer half-life compared to diclofenac.
Ketoprofen: An NSAID with potent anti-inflammatory effects
Uniqueness of Diclofenac Amide: Diclofenac amide is unique due to its prodrug nature, which allows it to reduce the gastrointestinal side effects commonly associated with diclofenac. This makes it a valuable alternative for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
生化分析
Biochemical Properties
1-(2,6-Dichlorophenyl)-2-indolinone has been shown to have anti-inflammatory properties . It decreases PGE2 levels and COX-2 expression, which are key players in the inflammatory response
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to influence cell function by decreasing cellular influx into the peritoneal cavity induced by carrageenan treatment
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6-Dichlorophenyl)-2-indolinone have been observed to change over time . Preliminary pharmacokinetic studies have shown in vivo bioconversion of the prodrug to diclofenac . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,6-Dichlorophenyl)-2-indolinone have been shown to vary with different dosages . A single intra-articular administration of the compound significantly suppressed pain responses in rats in a dose-dependent manner
Metabolic Pathways
It is known to be a prodrug of diclofenac, suggesting it may be involved in similar metabolic pathways
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac amide typically involves the amidation of diclofenac. One common method includes the reaction of diclofenac with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of diclofenac amide follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce waste. These methods involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity .
化学反应分析
Types of Reactions: Diclofenac amide undergoes various chemical reactions, including:
Oxidation: Diclofenac amide can be oxidized to form diclofenac.
Hydrolysis: In acidic or basic conditions, diclofenac amide can hydrolyze to produce diclofenac and the corresponding amine.
Substitution: Diclofenac amide can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Diclofenac.
Hydrolysis: Diclofenac and the corresponding amine.
Substitution: Various substituted diclofenac derivatives.
属性
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15362-40-0 | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(2,6-Dichlorophenyl)-2-indolinone in the synthesis of diclofenac epolamine?
A1: 1-(2,6-Dichlorophenyl)-2-indolinone, also known as diclofenac acid, serves as the key starting material in the synthesis of diclofenac epolamine []. The process involves reacting 1-(2,6-Dichlorophenyl)-2-indolinone with a strong base like sodium hydroxide or potassium hydroxide to form a diclofenac salt. This salt is then subjected to a series of reactions including acidification, anhydrification, and finally, reaction with 1-(2-hydroxyethyl)-pyrrolidine (epolamine) to yield the final product, diclofenac epolamine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




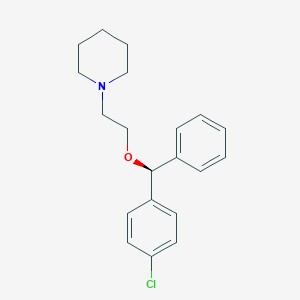
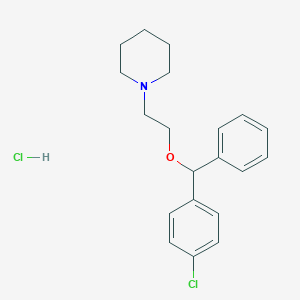


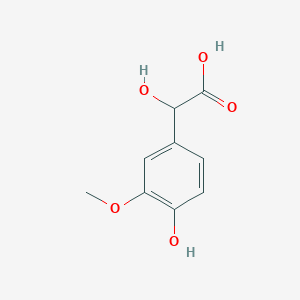
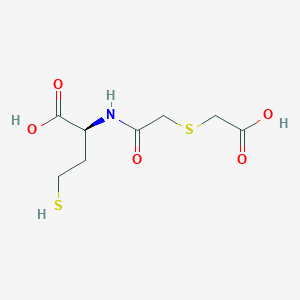
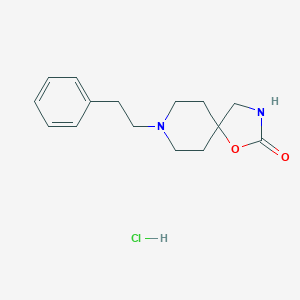
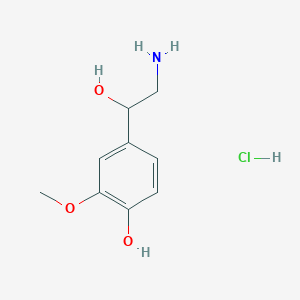
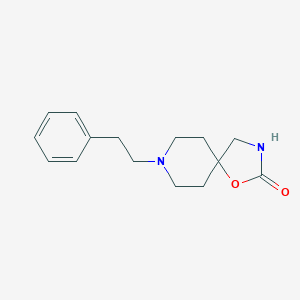
![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)

